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Compound of Interest

Compound Name:
3-Hydroxy-4-methoxybenzoyl

chloride

Cat. No.: B1390170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectral data for 3-Hydroxy-4-methoxybenzoyl chloride
(CAS: 289896-68-0). A comprehensive search of publicly accessible databases and scientific

literature did not yield experimentally determined Nuclear Magnetic Resonance (NMR), Infrared

(IR), or Mass Spectrometry (MS) data for this specific compound.

While direct experimental data is not currently available in public repositories, this guide

provides a framework for the anticipated spectral characteristics based on the analysis of

structurally similar compounds. Additionally, it outlines the standard experimental protocols for

acquiring such data.

Predicted and Comparative Spectral Data
In the absence of direct experimental data, the following tables summarize the expected

spectral features of 3-Hydroxy-4-methoxybenzoyl chloride. These predictions are based on

the known spectral data of closely related compounds such as 3-hydroxy-4-methoxybenzoic

acid and 4-methoxybenzoyl chloride.

¹H NMR (Proton NMR) Spectral Data (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.5-7.7 m 2H Aromatic (H-2, H-6)

~7.0 d 1H Aromatic (H-5)

~5.5-6.5 br s 1H -OH

~3.9 s 3H -OCH₃

¹³C NMR (Carbon NMR) Spectral Data (Predicted)

Chemical Shift (ppm) Assignment

~168-170 C=O (acid chloride)

~150-155 C-O (aromatic)

~145-150 C-OH (aromatic)

~125-130 Aromatic CH

~110-120 Aromatic CH

~110-115 Aromatic C-COCl

~56 -OCH₃

IR (Infrared) Spectroscopy Data (Predicted)
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Wavenumber (cm⁻¹) Functional Group Assignment

~3400-3600 (broad) O-H stretch (hydroxyl)

~3000-3100 C-H stretch (aromatic)

~2850-2950 C-H stretch (methyl)

~1750-1780 (strong) C=O stretch (acid chloride)

~1500-1600 C=C stretch (aromatic)

~1200-1300 C-O stretch (ether)

~700-900 C-Cl stretch

MS (Mass Spectrometry) Data (Predicted)

m/z Ratio Assignment

~186/188 Molecular ion [M]⁺ (with ³⁵Cl and ³⁷Cl isotopes)

~151 [M-Cl]⁺

~123 [M-Cl-CO]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited for the

spectral analysis of 3-Hydroxy-4-methoxybenzoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of 3-Hydroxy-4-methoxybenzoyl chloride
would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small

amount of tetramethylsilane (TMS) would be added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz

spectrometer.
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¹H NMR Acquisition: Proton NMR spectra would be acquired with a spectral width of

approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans

(typically 16-64) to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: Carbon-13 NMR spectra would be acquired with a spectral width of

approximately 220 ppm, using a proton-decoupling pulse sequence. A longer relaxation

delay (2-5 seconds) and a significantly higher number of scans (1024 or more) would be

necessary due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample would be placed directly on the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FTIR spectrometer would be used to acquire the spectrum.

Data Acquisition: The spectrum would be recorded in the mid-IR range (typically 4000-400

cm⁻¹). A background spectrum of the clean ATR crystal would be taken first and

automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction: The sample would be introduced into the mass spectrometer via a

direct insertion probe or by using a gas chromatography (GC-MS) or liquid chromatography

(LC-MS) system for separation prior to analysis.

Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of molecule.

Electrospray ionization (ESI) could also be used, particularly with LC-MS.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer would be used to

separate the ions based on their mass-to-charge ratio.

Data Acquisition: The mass spectrum would be recorded over a mass range of

approximately m/z 50-500.

Workflow for Spectral Data Acquisition and Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the logical workflow for obtaining and interpreting the spectral

data for a compound like 3-Hydroxy-4-methoxybenzoyl chloride.

Data Acquisition Data Processing Data Analysis & Interpretation

Conclusion

NMR Spectroscopy
(¹H, ¹³C)

Process NMR Data
(FT, Phasing, Baseline Correction)

IR Spectroscopy Process IR Data
(Baseline Correction, Peak Picking)

Mass Spectrometry Process MS Data
(Peak Detection, Mass Assignment)

NMR Spectral Analysis
(Chemical Shift, Integration, Multiplicity)

IR Spectral Analysis
(Functional Group Identification)

MS Spectral Analysis
(Molecular Ion, Fragmentation)

Structure Elucidation & Verification
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Caption: Workflow for Spectroscopic Data Acquisition and Structural Elucidation.

To cite this document: BenchChem. [Spectral Data Analysis of 3-Hydroxy-4-methoxybenzoyl
chloride: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1390170#spectral-data-for-3-hydroxy-4-
methoxybenzoyl-chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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